4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide
Overview
Description
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide is a complex organic compound that features a benzisothiazole moiety, a piperazine ring, and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide typically involves multiple steps. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzisothiazole ring . This intermediate is then reacted with piperazine and subsequently with a pyridylmethyl group under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and benzisothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide involves its interaction with specific molecular targets. It functions as an antagonist at dopamine D2 and serotonin 5HT2 receptors, which are implicated in various neurological processes . This interaction modulates neurotransmitter activity, potentially leading to therapeutic effects in conditions such as schizophrenia and bipolar disorder.
Comparison with Similar Compounds
Similar Compounds
N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis-cyclohexanedicarboximide (SM-9018): Known for its potent antipsychotic activity.
Ziprasidone: Another compound with a benzisothiazole moiety, used as an antipsychotic agent.
Uniqueness
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N~1~-(4-pyridylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c27-19(23-15-16-7-9-22-10-8-16)5-6-20(28)25-11-13-26(14-12-25)21-17-3-1-2-4-18(17)29-24-21/h1-4,7-10H,5-6,11-15H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDLAIVEPNYKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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